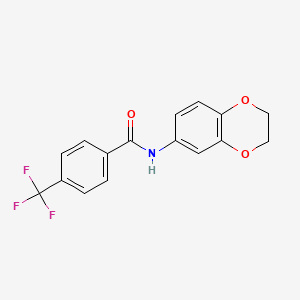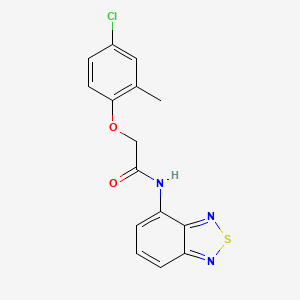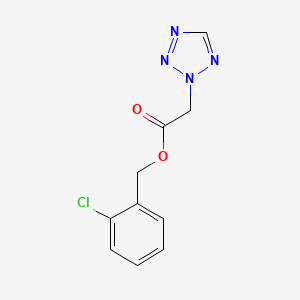![molecular formula C15H14ClNO3 B5502334 4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502334.png)
4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime derivatives involves a series of chemical reactions designed to introduce or modify specific functional groups within the molecule. A study by Lu Yong-zhong (2011) details the synthesis of a closely related compound, 4-benzyloxy-2-methoxybenzaldehyde, from 3-methoxyphenol through an O-alkylation reaction followed by a Vilsmeier-Hack (V-H) reaction, achieving an overall yield of 82.26% under optimized conditions (Lu Yong-zhong, 2011).
Molecular Structure Analysis
The molecular structure of methoxybenzaldehyde oximes, including derivatives similar to 4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime, has been extensively studied using techniques such as X-ray crystallography. Gomes et al. (2018) analyzed the crystal structures of four methoxybenzaldehyde oxime derivatives, revealing different conformations and hydrogen-bonding patterns that contribute to the understanding of their chemical behavior and reactivity (Gomes et al., 2018).
Chemical Reactions and Properties
The chemical behavior of 4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime includes its reactivity in various chemical reactions. For instance, methoxybenzaldehyde derivatives can undergo oxidation to form related o-benzoquinones, as demonstrated by Arsenyev et al. (2016), highlighting the compound's versatility in synthetic chemistry applications (Arsenyev et al., 2016).
Physical Properties Analysis
The physical properties of methoxybenzaldehyde oximes, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies on related compounds provide insights into these properties, which can be inferred for 4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime. For example, the crystallographic analysis by Iqbal et al. (2019) offers data on the molecular packing and intermolecular interactions within the crystal lattice, which are important for understanding the compound's physical behavior (Iqbal et al., 2019).
Chemical Properties Analysis
The chemical properties of 4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime, including reactivity, stability, and interactions with other molecules, are determined by its functional groups and molecular structure. Studies such as those by Nematollahi and Golabi (2000) on the electrochemical behavior of related compounds provide valuable insights into the electrochemical properties and potential applications of methoxybenzaldehyde oximes in electrochemical sensors or catalysis (Nematollahi & Golabi, 2000).
科学的研究の応用
Crystal Structures and Hydrogen-bonding Patterns
Research on methoxybenzaldehyde oxime derivatives, such as the study by Gomes et al. (2018), explores crystal structures and hydrogen-bonding patterns. This study highlights the different conformations and hydrogen-bonding arrangements in methoxybenzaldehyde oxime derivatives, contributing to the understanding of their structural characteristics and potential interactions in larger molecular assemblies Gomes et al., 2018.
Photocatalytic Oxidations
The photocatalytic oxidation of benzyl alcohol derivatives, including those related to methoxybenzaldehyde oximes, is another area of significant interest. A study by Higashimoto et al. (2009) demonstrated the selective oxidation of benzyl alcohol and its derivatives into corresponding aldehydes using a TiO2 photocatalyst under visible light irradiation. This research has implications for the development of green chemistry processes and the synthesis of fine chemicals Higashimoto et al., 2009.
Catalytic Mechanisms
Understanding the catalytic mechanisms of enzymes and chemical reactions is fundamental to the development of new pharmaceuticals and materials. For instance, the study by Fraaije and van Berkel (1997) investigated the oxidative demethylation by vanillyl-alcohol oxidase, offering insights into enzyme-catalyzed reactions and the potential for synthesizing complex organic molecules Fraaije & van Berkel, 1997.
Synthetic Methods for Organic Compounds
The synthesis of organic compounds is a cornerstone of pharmaceutical and materials science. Studies such as the one by Sherbo et al. (2018) demonstrate the paired electrolysis of organic compounds, presenting a novel method for synthesizing valuable chemicals efficiently and with minimal waste. This research offers pathways for the sustainable production of chemicals critical to various industries Sherbo et al., 2018.
特性
IUPAC Name |
(NE)-N-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-15-8-11(9-17-18)6-7-14(15)20-10-12-4-2-3-5-13(12)16/h2-9,18H,10H2,1H3/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTDFHGFQAZYDV-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NO)OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/O)OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-hydroxymethanimine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5502256.png)

![4-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502266.png)
![4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5502273.png)




![4-pyrido[3,4-b]pyrazin-3-ylphenol](/img/structure/B5502313.png)
![methyl 4-[(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]benzoate](/img/structure/B5502332.png)
![rel-(1S,5R)-3-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5502337.png)


![1-benzyl-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5502354.png)